(Z)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide
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Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
One study focused on the synthesis of novel pyrimidiopyrazole derivatives, demonstrating outstanding in vitro antitumor activity against HepG2 cell lines. This investigation highlights the potential of these compounds, including derivatives structurally similar to the requested compound, as candidates for cancer therapy. Molecular docking using AutoDock tools revealed significant interaction energies, suggesting a mechanism of action through binding to specific protein targets. DFT studies further supported the stability and reactivity of these compounds, indicating their suitability for further drug development processes (Fahim, Elshikh, & Darwish, 2019).
Heterocyclic Compound Synthesis
Research into enaminones and thiosemicarbazide derivatives incorporating various moieties, including dibromobenzofuran and furan-2-yl groups, has led to the creation of novel azines, azolotriazines, and other heterocyclic compounds. These studies not only provide new synthetic pathways but also expand the chemical space for potential therapeutic agents by exploring different chemical reactions and conditions. The antimicrobial activity of some synthesized compounds was evaluated, showing promise for the development of new antimicrobial agents (Sanad & Mekky, 2018); (Elmagd, Hemdan, Samy, & Youssef, 2017).
Molecular Structure and Reactivity
The crystal structure of related compounds has been determined to provide insight into their molecular configurations, bonding patterns, and potential for interactions with biological targets. Such structural analyses are crucial for understanding the biological activity of these compounds and for guiding the design of new derivatives with enhanced efficacy and specificity. The study of these structures through X-ray crystallography lays the foundation for rational drug design based on molecular shape and electrostatic potential (Penthala, Bommagani, Janganati, Parkin, & Crooks, 2014).
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-11-22(30)26-23(24-14)28-20(13-16(27-28)17-5-4-10-33-17)25-21(29)9-7-15-6-8-18(31-2)19(12-15)32-3/h4-13H,1-3H3,(H,25,29)(H,24,26,30)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTKOZDKSXOYMQ-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.